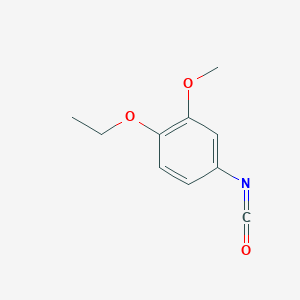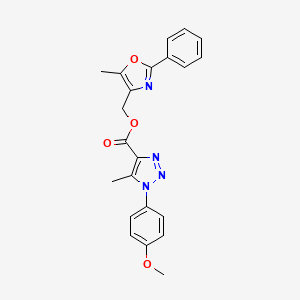
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
説明
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, also known as PTCA, is a heterocyclic organic compound containing a thiazole ring and a carboxylic acid group. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. PTCA is a versatile compound that is used in a range of biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
Corrosion Inhibition
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid and similar thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. They function as both anodic and cathodic inhibitors, protecting steel surfaces effectively. Their inhibition efficiency is linked to concentration and inversely to temperature. These compounds create a protective film on mild steel, as evidenced by various spectroscopic techniques (Chaitra et al., 2016).
Synthesis of Heterocyclic Compounds
These compounds are used in the synthesis of various heterocyclic structures, including azirines and thiazoles. Such syntheses involve cross-coupling reactions and are important for the development of novel organic molecules with potential biological activities (Agafonova et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid have been evaluated for their antibacterial and antifungal properties. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains, making them candidates for further investigation in pharmaceutical research (Patel & Patel, 2015).
Antimalarial Activity
Some derivatives have exhibited significant antimalarial activity. They have been evaluated for their inhibitory potential against Plasmodium falciparum, and certain compounds have shown promising results. Docking studies have been used to understand their mechanism of action (Makam et al., 2014).
Anticancer Potential
Recent studies have synthesized novel pyridine-thiazole hybrid molecules, investigating their cytotoxic action against various cancer cell lines. Some compounds have shown high antiproliferative activity, suggesting potential as anticancer agents (Ivasechko et al., 2022).
Complexation with Metal Ions
These compounds have also been studied for their ability to complex with metal ions like zinc(II), magnesium(II), and calcium(II). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including coordination chemistry and material science (Matczak-Jon et al., 2010).
Luminescent Properties
Substituted 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid derivatives, known as pyridylthiazoles, have been studied for their luminescent properties. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and laser dyes (Grummt et al., 2007).
特性
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLVDGBKGGNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
216867-46-8 | |
| Record name | 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)
![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)
![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)

![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)
![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)


![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)